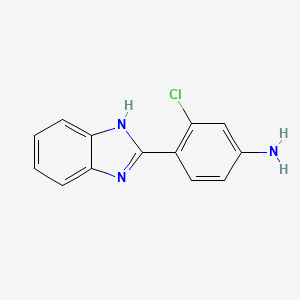

4-(1H-苯并咪唑-2-基)-3-氯苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(1H-benzimidazol-2-yl)-3-chloroaniline” is a compound that contains a benzimidazole nucleus, which is an important pharmacophore in drug discovery . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . It has been extensively utilized as a drug scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of 2-phenybenzimidazole derivatives, such as “4-(1H-benzimidazol-2-yl)-3-chloroaniline”, starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used . For instance, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles in high yield .

Molecular Structure Analysis

The benzimidazole core of the molecule is planar . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Physical And Chemical Properties Analysis

The IR (KBr) ν max /cm −1: 3,390 (NH benzimidazole); 3,278 (NH aminophenyl); 3,043 (CH arom); 2,922 (CH aliph); 1,673 (C=O); 1,603 (C=N), 1,548 (C=C arom). 1H NMR (DMSO- d6, 500 MHz, δ ppm): 4.30 (s, 2H, CH2); 7.40 (m, 2H, H5, H6 benzimidazole moiety); 7.70 (m, 2H, H4, H7 benzimidazole moiety); 7.87 (d, 2H, J = 7.65, H2, H6 aminophenyl moiety); 8.15 (d, 2H, J = 7.65, H3, H5 aminophenyl moiety); 10.76 (s, 1H, NH aminophenyl, D2O exchangeable); 12.43 (br., 1H, NH benzimidazole, D2O exchangeable). 13C NMR (500 MHz, DMSO- d6): 44.20 (aliph. carbon), 120.04, 122.54, 126.13, 127.81, 140.46 (arom. carbons), 151.65 (C=N), 165.49 (C=O) .

科学研究应用

Anticancer Activity

Benzimidazole derivatives, including 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine , have been extensively studied for their potential anticancer properties. These compounds can interact with various cellular targets and disrupt cancer cell proliferation. For instance, they may inhibit tubulin polymerization, which is crucial for cell division . Additionally, certain benzimidazole derivatives have shown promise in targeting specific cancer cell lines, making them valuable candidates for drug development.

Antiviral Applications

The antiviral properties of benzimidazole derivatives are well-documented. They have been tested against a range of viruses, including HIV, HCV, HCMV, and HSV-1 . The mechanism often involves the inhibition of viral replication enzymes or interference with the viral DNA synthesis, providing a broad spectrum of potential therapeutic applications.

Antibacterial and Antifungal Effects

Benzimidazole compounds exhibit significant antibacterial and antifungal activities. They can function as inhibitors of bacterial cell wall synthesis or disrupt essential enzymes within fungal cells . This makes them potent agents for treating various bacterial and fungal infections.

Enzymatic Inhibition

These molecules have been shown to inhibit various enzymes, which are vital for numerous biological processes. For example, they can act as inhibitors of kinases, enzymes that play a role in signaling pathways related to cancer and other diseases . By modulating these enzymes, benzimidazole derivatives can be used to treat diseases associated with enzyme dysregulation.

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives is attributed to their ability to modulate the body’s immune response. They can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the inflammation process . This property is beneficial for treating chronic inflammatory diseases.

Antioxidant Effects

Benzimidazole derivatives can also serve as antioxidants. They can neutralize free radicals and protect cells from oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders . Their antioxidant capacity is an area of interest for developing treatments for conditions caused by oxidative damage.

Coordination Chemistry and Material Science

In coordination chemistry, benzimidazole derivatives, including 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine , are used to synthesize complex molecules with metal ions. These complexes have potential applications in material science, catalysis, and as sensors .

Neuroprotective Applications

Research has indicated that benzimidazole derivatives may have neuroprotective effects. They could be used in the treatment of neurodegenerative diseases like Alzheimer’s due to their ability to inhibit certain pathological processes within the brain.

作用机制

Target of Action

The primary targets of 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine are proteins and enzymes . The benzimidazole nucleus, a key component of this compound, is an important pharmacophore in drug discovery and is known to interact with these biological targets .

Mode of Action

The compound interacts with its targets through the benzimidazole nucleus, which is a good bioisostere of naturally occurring nucleotides . This allows the compound to bind to the active sites of proteins and enzymes, leading to changes in their function .

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may affect multiple pathways related to these functions.

Result of Action

The molecular and cellular effects of 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine are likely to be diverse, given the wide range of biological activities associated with benzimidazole derivatives . These effects could include inhibition of viral replication, tumor growth, hypertension, gastric acid secretion, parasitic infections, microbial growth, and inflammation .

未来方向

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, they are expected to continue to be a focus of research in medicinal chemistry .

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUOCHIWOHSUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2904674.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2904675.png)

![Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2904680.png)

![4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2904681.png)

![5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904688.png)

![1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2904689.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)

![7-ethoxy-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904692.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)